molecular formula C18H15Cl2NO4S B3018456 (5,7-Dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate CAS No. 2415634-55-6

(5,7-Dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate

Cat. No. B3018456
CAS RN: 2415634-55-6
M. Wt: 412.28
InChI Key: AATSZDHFYUYDKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5,7-Dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate, also known as DCQ-MeO, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound was first synthesized in the early 2000s and has since been the subject of numerous studies exploring its various properties and potential uses.

Mechanism of Action

The mechanism of action of (5,7-Dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate is not fully understood, but it is believed to involve the inhibition of certain ion channels in cells. In cancer cells, (5,7-Dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate has been shown to inhibit the activity of the TRPM7 ion channel, which is involved in cell proliferation and survival. In neurons, (5,7-Dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate has been shown to inhibit the activity of the ASIC3 ion channel, which is involved in pain sensation and neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5,7-Dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate are still being studied, but it is known to have an impact on the activity of certain ion channels in cells. In cancer cells, (5,7-Dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate has been shown to inhibit cell proliferation and induce apoptosis, or programmed cell death. In neurons, (5,7-Dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate has been shown to inhibit pain sensation and reduce neuronal excitability.

Advantages and Limitations for Lab Experiments

One advantage of using (5,7-Dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate in lab experiments is that it has been shown to be effective at inhibiting the activity of certain ion channels in cells, making it a useful tool for studying the function of these channels. However, one limitation of using (5,7-Dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on (5,7-Dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate. One area of interest is in the development of (5,7-Dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate as a potential cancer treatment, either alone or in combination with other therapies. Another area of interest is in the use of (5,7-Dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate as a tool for studying the function of ion channels in the brain and other tissues. Additionally, further research is needed to fully understand the biochemical and physiological effects of (5,7-Dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate and its mechanism of action.

Synthesis Methods

The synthesis of (5,7-Dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate involves a multi-step process that begins with the reaction of 5-chloro-8-nitroquinoline with 2,4-dimethylphenol to form the intermediate compound 5-chloro-8-(2,4-dimethylphenoxy)quinoline. This intermediate is then reacted with sodium methoxide and 5-chloro-2,4-dimethylbenzenesulfonyl chloride to yield the final product, (5,7-Dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate.

Scientific Research Applications

(5,7-Dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate has been studied for its potential applications in a variety of scientific research fields, including cancer research and neuroscience. In cancer research, (5,7-Dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study as a potential cancer treatment. In neuroscience, (5,7-Dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate has been studied for its potential as a tool for studying the function of certain ion channels in the brain.

properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO4S/c1-10-7-11(2)16(9-15(10)24-3)26(22,23)25-18-14(20)8-13(19)12-5-4-6-21-17(12)18/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATSZDHFYUYDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,7-Dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate

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